molecular formula C7H11F4NO2 B584699 cis-3-Fluorocyclopentanamine Trifluoroacetate Salt CAS No. 1154870-58-2

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt

Cat. No.: B584699
CAS No.: 1154870-58-2
M. Wt: 217.164
InChI Key: KENYQHOILZKBJM-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves several steps. The starting material is typically cyclopentanone, which undergoes fluorination to introduce the fluorine atom at the 3-position. This is followed by amination to introduce the amine group. The final step involves the formation of the trifluoroacetate salt by reacting the amine with trifluoroacetic acid .

Synthetic Route:

    Fluorination: Cyclopentanone is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 3-position.

    Amination: The fluorinated cyclopentanone is then reacted with ammonia or an amine source to introduce the amine group.

    Salt Formation: The resulting amine is reacted with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods:

Chemical Reactions Analysis

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols can be used.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine or hydrocarbon derivatives.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

cis-3-Fluorocyclopentanamine Trifluoroacetate Salt can be compared with other similar compounds, such as:

    cis-3-Fluorocyclopentanol: Similar structure but with a hydroxyl group instead of an amine.

    trans-3-Fluorocyclopentanamine Trifluoroacetate Salt: Similar structure but with a different stereochemistry.

    cis-3-Chlorocyclopentanamine Trifluoroacetate Salt: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in this compound can enhance its chemical stability, binding affinity, and selectivity compared to similar compounds with different substituents or stereochemistry.

Properties

IUPAC Name

(1R,3S)-3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENYQHOILZKBJM-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1N)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747788
Record name Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154870-58-2
Record name Trifluoroacetic acid--(1R,3S)-3-fluorocyclopentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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